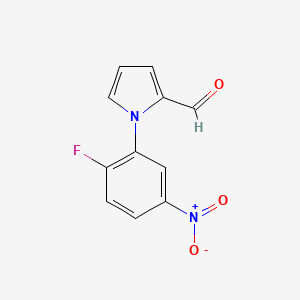
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C10H7FN2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both a fluorine and a nitro group on the phenyl ring
Preparation Methods
The synthesis of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluorobenzene to introduce the nitro group. This is followed by a series of reactions to form the pyrrole ring and introduce the aldehyde group at the 2-position. The reaction conditions often involve the use of strong acids, bases, and various organic solvents to facilitate the transformations. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or ammonia.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with alcohols to form acetals.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving aldehyde or nitro group transformations.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on the specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The nitro group can undergo redox reactions, influencing cellular redox states. The fluorine atom can affect the compound’s lipophilicity and its ability to interact with biological membranes.
Comparison with Similar Compounds
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds such as:
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole:
2-fluoro-5-nitrophenyl isocyanate: Contains an isocyanate group instead of a pyrrole ring, leading to different reactivity and uses.
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2,5-dione:
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C11H7FN2O3 |
|---|---|
Molecular Weight |
234.18 g/mol |
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O3/c12-10-4-3-8(14(16)17)6-11(10)13-5-1-2-9(13)7-15/h1-7H |
InChI Key |
RMGINRGCCGXVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















